molecular formula C14H12N4O B15056670 6,7-Dimethyl-4-phenoxypteridine

6,7-Dimethyl-4-phenoxypteridine

Katalognummer: B15056670
Molekulargewicht: 252.27 g/mol
InChI-Schlüssel: NIPXURQCQDYJSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dimethyl-4-phenoxypteridine is an organic compound with the molecular formula C14H12N4O and a molecular weight of 252.27 g/mol . This compound belongs to the class of pteridines, which are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. The presence of phenoxy and dimethyl groups in its structure makes it a unique and interesting compound for various scientific research applications.

Vorbereitungsmethoden

The synthesis of 6,7-Dimethyl-4-phenoxypteridine involves several steps, typically starting with the preparation of the pteridine core. One common synthetic route includes the condensation of appropriate precursors under controlled conditions. For example, the reaction of 2,4,5-triaminopyrimidine with phenol in the presence of a suitable catalyst can yield the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity.

Analyse Chemischer Reaktionen

6,7-Dimethyl-4-phenoxypteridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of 6,7-Dimethyl-4-phenoxypteridine involves its interaction with specific molecular targets and pathways within biological systems. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

6,7-Dimethyl-4-phenoxypteridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Eigenschaften

Molekularformel

C14H12N4O

Molekulargewicht

252.27 g/mol

IUPAC-Name

6,7-dimethyl-4-phenoxypteridine

InChI

InChI=1S/C14H12N4O/c1-9-10(2)18-13-12(17-9)14(16-8-15-13)19-11-6-4-3-5-7-11/h3-8H,1-2H3

InChI-Schlüssel

NIPXURQCQDYJSE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C2C(=N1)C(=NC=N2)OC3=CC=CC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.